
TAS-114
Vue d'ensemble
Description
TAS-114 est un nouvel inhibiteur de petite molécule conçu pour améliorer l'efficacité thérapeutique de la chimiothérapie à base de fluoropyrimidines. Il cible le métabolisme du 5-fluorouracile, un antimétabolite largement utilisé dans le traitement du cancer, en inhibant deux enzymes clés : la désoxyuridine 5'-triphosphate nucléotidohydrolase et la dihydropyrimidine déshydrogénase .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du TAS-114 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement dans la littérature .
Méthodes de production industrielle : Les méthodes de production industrielle du this compound sont également exclusives. On sait que le composé est produit dans des conditions strictes pour garantir une pureté et une efficacité élevées .
Analyse Des Réactions Chimiques
Types de réactions : Le TAS-114 subit principalement des réactions d'inhibition avec ses enzymes cibles. Il n'a pas d'activité intrinsèque significative en soi, mais il augmente la cytotoxicité des fluoropyrimidines dans les cellules cancéreuses .
Réactifs et conditions communs : Les réactifs communs utilisés dans la synthèse du this compound comprennent divers solvants organiques et catalyseurs. Les conditions spécifiques de ces réactions sont exclusives .
Principaux produits formés : Le principal produit formé à partir des réactions impliquant le this compound est le complexe d'inhibition avec ses enzymes cibles, la désoxyuridine 5'-triphosphate nucléotidohydrolase et la dihydropyrimidine déshydrogénase .
Applications de recherche scientifique
Le this compound a montré un potentiel dans l'amélioration de l'efficacité thérapeutique de la chimiothérapie à base de fluoropyrimidines. Il a été étudié en combinaison avec d'autres agents chimiothérapeutiques, tels que la capécitabine et le S-1, dans divers types de cancer, notamment le cancer du poumon non à petites cellules et le cancer gastrique avancé . Le composé a démontré la capacité d'augmenter la biodisponibilité du 5-fluorouracile et d'améliorer son activité antitumorale .
Mécanisme d'action
Le this compound exerce ses effets en inhibant deux enzymes clés impliquées dans le métabolisme du 5-fluorouracile : la désoxyuridine 5'-triphosphate nucléotidohydrolase et la dihydropyrimidine déshydrogénase . En inhibant ces enzymes, le this compound empêche la dégradation du 5-fluorouracile, augmentant ainsi sa biodisponibilité et renforçant ses effets cytotoxiques sur les cellules cancéreuses .
Applications De Recherche Scientifique
Phase 1 Studies
Initial studies focused on determining the safety and pharmacokinetics of TAS-114 when combined with S-1, an oral fluoropyrimidine. A first-in-human phase 1 study demonstrated that this compound, at doses ranging from 5 to 240 mg/m², was well tolerated and exhibited linear pharmacokinetics. The maximum tolerated dose was identified as 200 mg/m² when combined with S-1 .
Phase 2 Studies
Subsequent phase 2 studies investigated the efficacy of this compound in patients with advanced non-small-cell lung cancer (NSCLC). One notable study randomized patients to receive either this compound plus S-1 or S-1 alone. The results indicated that while the overall response rate was higher in the this compound group (19.7% vs. 10.3%), this did not translate into significant improvements in progression-free survival (PFS) or overall survival (OS) .
Efficacy Data
The following table summarizes key efficacy metrics from clinical trials involving this compound:
Parameter | This compound/S-1 Group | S-1 Group |
---|---|---|
Median PFS (months) | 3.65 | 4.17 |
Overall Response Rate (%) | 19.7 | 10.3 |
Disease Control Rate (%) | 80.3 | 75.9 |
Median OS (months) | 7.92 | 9.82 |
Safety Profile
The safety profile of this compound has been a critical component of its evaluation. Common treatment-related adverse events include:
- Anemia
- Skin Toxicities
- Lymphocytopenia
- Neutropenia
Notably, serious adverse events were reported more frequently in the this compound/S-1 group compared to the S-1 monotherapy group .
Case Studies
Several case studies have illustrated the potential benefits of this compound in specific patient populations:
- Advanced NSCLC : In patients who had previously undergone multiple treatment regimens, the combination therapy showed a partial response in several cases, indicating its potential as a salvage therapy.
- Other Solid Tumors : Patients with pancreatic neuroendocrine tumors and gastric cancer also demonstrated partial responses when treated with this compound combined with S-1 .
Mécanisme D'action
TAS-114 exerts its effects by inhibiting two key enzymes involved in the metabolism of 5-fluorouracil: deoxyuridine 5’-triphosphate nucleotidohydrolase and dihydropyrimidine dehydrogenase . By inhibiting these enzymes, this compound prevents the degradation of 5-fluorouracil, thereby increasing its bioavailability and enhancing its cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Gimeracil : Un inhibiteur sélectif de la dihydropyrimidine déshydrogénase utilisé en combinaison avec d'autres agents chimiothérapeutiques .
- Trifluridine/Tipiracil : Une combinaison d'un analogue nucléosidique et d'un inhibiteur de la thymidine phosphorylase utilisé dans le traitement du cancer colorectal métastatique .
Unicité du TAS-114 : Le this compound est unique dans son inhibition double de la désoxyuridine 5'-triphosphate nucléotidohydrolase et de la dihydropyrimidine déshydrogénase, ce qui améliore l'efficacité thérapeutique de la chimiothérapie à base de fluoropyrimidine plus efficacement que les inhibiteurs d'une seule enzyme .
Activité Biologique
TAS-114 is a novel compound that functions primarily as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). This dual inhibition mechanism enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapies, particularly 5-fluorouracil (5-FU) and its prodrugs, such as capecitabine. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and clinical implications.
This compound targets two key enzymes involved in the metabolism of pyrimidine nucleotides:
- dUTPase : This enzyme prevents the incorporation of uracil into DNA by hydrolyzing dUTP to dUMP. By inhibiting dUTPase, this compound increases the levels of dUTP, which can lead to enhanced cytotoxicity in cancer cells due to aberrant DNA incorporation.
- Dihydropyrimidine Dehydrogenase (DPD) : DPD is responsible for the catabolism of 5-FU. Inhibition of DPD by this compound increases the systemic availability of 5-FU, allowing for improved therapeutic outcomes.
Pharmacokinetics
A study conducted on this compound involved a population pharmacokinetic (PPK) model that analyzed plasma concentrations from 185 subjects. The findings indicated that this compound exhibited autoinduction properties, affecting its pharmacokinetic profile over time. The maximum tolerated dose (MTD) was established at approximately 360 mg/m², corresponding to about 600 mg/body based on median body surface area calculations .
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Maximum Tolerated Dose | 360 mg/m² |
Bioavailability | Increased with DPD inhibition |
CYP3A4 Induction | Yes |
Autoinduction Profile | Present |
Case Study: Combination Therapy with Capecitabine
In a phase I study, this compound was administered in combination with capecitabine to evaluate its safety and efficacy. The results demonstrated that this compound significantly improved the therapeutic efficacy of capecitabine by enhancing the bioavailability of 5-FU while reducing the required dose. This synergistic effect was attributed to dual enzyme inhibition .
Efficacy in Preclinical Models
Preclinical studies have shown that this compound enhances the cytotoxic effects of fluoropyrimidines in various cancer cell lines. The compound was found to increase intracellular concentrations of 5-FU, leading to higher rates of apoptosis in tumor cells compared to treatment with fluoropyrimidines alone .
Safety Profile
The safety profile of this compound has been assessed in several clinical trials. Common adverse effects included gastrointestinal disturbances and fatigue; however, these were generally manageable and did not lead to discontinuation in most cases. The combination therapy with capecitabine was well tolerated, with no significant increase in toxicity observed compared to capecitabine alone .
Propriétés
IUPAC Name |
N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGLRWKUQPNKD-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.